molecular formula C21H18O8 B565437 Daunomycinone-d3 CAS No. 1217860-39-3

Daunomycinone-d3

Cat. No.: B565437
CAS No.: 1217860-39-3
M. Wt: 401.385
InChI Key: YOFDHOWPGULAQF-QRKUCEJGSA-N
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Description

Daunomycinone-d3 is a deuterated form of daunomycinone, a metabolite of daunorubicin. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C21H15D3O8, and it has a molecular weight of 401.38 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daunomycinone-d3 can be synthesized through the deuteration of daunomycinone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the transformation of daunomycinone into its deuterated form can be performed in a reaction mixture containing the immobilized preparation, Tris-HCl buffer, daunomycinone dissolved in ethanol, and NADPH .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the molecule. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions: Daunomycinone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Daunomycinone-d3 is extensively used in scientific research due to its stable isotope labeling. Its applications include:

Mechanism of Action

Daunomycinone-d3, like its parent compound daunomycinone, exerts its effects by intercalating into DNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research settings. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry studies. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .

Properties

IUPAC Name

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-QRKUCEJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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